Atg7-IN-1

Autophagy ATG7 Enzyme inhibition

Atg7-IN-1 (Compound 37) is a highly selective ATG7 inhibitor (IC50=62 nM) with >16-fold selectivity over UAE, NAE, and SAE, ensuring clean autophagy dissection vs. non-specific lysosomal blockers or weaker ATG7 inhibitors. Active at 0.1–10 µM in cell culture; low cytotoxicity (EC50>50 µM) provides a reliable window for autophagy-specific effects. Validated in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) supports systemic ATG7 blockade in xenograft studies. The definitive tool for reproducible LC3 lipidation/p62 assays and combination therapy research.

Molecular Formula C17H19FN6O5S2
Molecular Weight 470.5 g/mol
Cat. No. B12420836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtg7-IN-1
Molecular FormulaC17H19FN6O5S2
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=NN(C3=NC=NC(=C32)N)C4CC(C(O4)COS(=O)(=O)N)O)F
InChIInChI=1S/C17H19FN6O5S2/c1-8-2-3-12(9(18)4-8)30-17-14-15(19)21-7-22-16(14)24(23-17)13-5-10(25)11(29-13)6-28-31(20,26)27/h2-4,7,10-11,13,25H,5-6H2,1H3,(H2,19,21,22)(H2,20,26,27)/t10-,11-,13+/m0/s1
InChIKeyGRYCCRMITKNCNZ-GMXVVIOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atg7-IN-1 ATG7 Autophagy Inhibitor Procurement Guide


Atg7-IN-1 (Compound 37, CAS: 2226229-87-2) is a pyrazolopyrimidine sulfamate small molecule that acts as a potent and selective inhibitor of autophagy-related protein 7 (ATG7) [1]. It inhibits the E1-like enzyme ATG7 with an IC50 of 62 nM . By blocking ATG7, the compound prevents the conjugation of ATG12 to ATG5 and LC3 to phosphatidylethanolamine, thereby inhibiting autophagosome formation and autophagic flux [2]. This compound is used in research to dissect ATG7-dependent autophagy pathways in cancer, neurodegeneration, and immune regulation .

Why Generic ATG7 Inhibitors Cannot Replace Atg7-IN-1


Autophagy inhibitors targeting different nodes in the pathway exhibit distinct selectivity profiles and cellular consequences. For instance, lysosomal inhibitors like chloroquine broadly block degradation and cause non-specific effects, while earlier-stage inhibitors like ATG4B antagonists (e.g., NSC185058) can have off-target activities [1]. Even among ATG7 inhibitors, compounds vary significantly in potency (e.g., ATG7-IN-2 IC50 = 89 nM; ATG7-IN-3 IC50 = 48 nM) and in their selectivity against other E1 enzymes (UAE, NAE, SAE) [2]. Therefore, substituting Atg7-IN-1 with a different ATG7 inhibitor or a general autophagy blocker without accounting for these quantitative differences can compromise experimental reproducibility and lead to misinterpretation of ATG7-specific functions [3]. The data below provide the quantitative justification for selecting Atg7-IN-1 over its closest alternatives.

Atg7-IN-1 Comparative Potency and Selectivity Evidence


Atg7-IN-1 Biochemical Potency vs. Other ATG7 Inhibitors

Atg7-IN-1 inhibits ATG7 with an IC50 of 62 nM, which is more potent than ATG7-IN-2 (IC50 = 89 nM) but less potent than ATG7-IN-3 (IC50 = 48 nM) [1]. This places Atg7-IN-1 as a mid-potency ATG7 inhibitor with a well-characterized selectivity profile .

Autophagy ATG7 Enzyme inhibition Drug discovery

Atg7-IN-1 Selectivity Over Other E1 Enzymes

Atg7-IN-1 demonstrates high selectivity for ATG7 over related E1 enzymes UAE, NAE, and SAE, with IC50 values >1000 nM for each . In contrast, some ATG7 inhibitors may exhibit cross-reactivity, and general autophagy inhibitors like chloroquine have entirely different mechanisms [1].

Selectivity E1 enzymes Off-target Autophagy

Atg7-IN-1 Cellular Activity in Cancer Cell Lines

In SKOV3 ovarian cancer cells, Atg7-IN-1 induces accumulation of the autophagy substrate p62 with an EC50 of 3000 nM, indicating functional inhibition of autophagic flux . In NCI-H1650 lung cancer cells, the compound shows minimal antiproliferative activity (EC50 > 50,000 nM), demonstrating a clear separation between autophagy inhibition and direct cytotoxicity . This profile differs from ATG7-IN-3, which shows an EC50 of 10.4 μM in NCI-H1650 cells [1].

Cellular efficacy Cancer Autophagy EC50

Atg7-IN-1 Solubility and Formulation for In Vivo Studies

Atg7-IN-1 exhibits high solubility in DMSO (≥255 mg/mL), enabling preparation of concentrated stock solutions for both in vitro and in vivo applications . A standard in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) provides a clear solution at 5 mg/mL . In comparison, ATG7-IN-2 has a DMSO solubility of ~100 mg/mL and requires different formulation conditions [1].

Solubility Formulation In vivo DMSO

Recommended Atg7-IN-1 Applications in Autophagy Research


Mechanistic Studies of ATG7-Dependent Autophagy

Use Atg7-IN-1 at concentrations between 0.1–10 µM to acutely inhibit ATG7 in cell culture models. Its high selectivity over other E1 enzymes ensures that observed effects (e.g., reduced LC3 lipidation, p62 accumulation) are specifically due to ATG7 blockade . Ideal for western blotting, immunofluorescence, and flux assays [1].

Cancer Cell Autophagy Dependency Profiling

Employ Atg7-IN-1 in viability assays across panels of cancer cell lines to identify tumors with heightened dependence on autophagy for survival. The compound's low cytotoxicity in NCI-H1650 cells (EC50 > 50 µM) provides a clean window to attribute growth inhibition specifically to autophagy disruption rather than general toxicity .

In Vivo Autophagy Inhibition in Murine Tumor Models

Administer Atg7-IN-1 via intraperitoneal injection using the validated formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) at doses up to 5 mg/mL to achieve systemic ATG7 inhibition. Monitor LC3-II/I ratio and p62 levels in tumor lysates to confirm target engagement [2]. This approach is applicable for evaluating ATG7 as a therapeutic target in xenograft studies [3].

Combinatorial Studies with Chemotherapeutics or Targeted Agents

Co-treat cells or mice with Atg7-IN-1 and standard-of-care agents (e.g., cisplatin, kinase inhibitors) to assess whether blocking protective autophagy enhances therapeutic efficacy. The compound's well-defined selectivity profile minimizes confounding off-target interactions, enabling clear interpretation of combination effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atg7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.